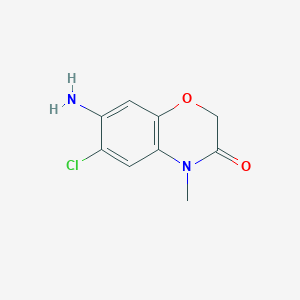![molecular formula C23H29NOS B304714 N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide inhibits the activity of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide by binding to its bromodomain, which prevents it from binding to acetylated histones and regulating gene expression. This inhibition leads to the downregulation of genes that are critical for cancer cell proliferation and survival, as well as the suppression of inflammatory responses and viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide are dependent on the specific research application. In cancer therapy, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the treatment of inflammatory diseases, it has been shown to reduce cytokine production and suppress immune responses. In viral infections, it has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide in lab experiments is its specificity for N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide, which allows for targeted inhibition of gene expression. However, its potency may also pose a limitation, as high concentrations of the compound may lead to off-target effects. Additionally, the compound's hydrophobic nature may make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide. One area of focus is the development of more potent and selective N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide inhibitors that can be used in clinical settings. Additionally, researchers are exploring the use of the compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Finally, there is a growing interest in understanding the role of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide in various disease states and identifying new targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis method of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide involves the reaction of 4-tert-butylthiophenol with cyclohexylmagnesium bromide to form the intermediate cyclohexyl (4-tert-butylphenyl) sulfide. This intermediate is then reacted with benzoyl chloride to yield N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide. The synthesis method is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of the desired product.
Applications De Recherche Scientifique
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use in cancer therapy, as N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide is known to play a critical role in cancer cell proliferation and survival. The compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma, as well as viral infections, such as HIV and influenza.
Propriétés
Nom du produit |
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide |
|---|---|
Formule moléculaire |
C23H29NOS |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(4-tert-butylphenyl)sulfanylcyclohexyl]benzamide |
InChI |
InChI=1S/C23H29NOS/c1-23(2,3)18-13-15-19(16-14-18)26-21-12-8-7-11-20(21)24-22(25)17-9-5-4-6-10-17/h4-6,9-10,13-16,20-21H,7-8,11-12H2,1-3H3,(H,24,25)/t20-,21-/m1/s1 |
Clé InChI |
RDKBHFSHTVXDHU-NHCUHLMSSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S[C@@H]2CCCC[C@H]2NC(=O)C3=CC=CC=C3 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2CCCCC2NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC2CCCCC2NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)





